molecular formula C8H7Cl2N3O2 B10942435 N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide

N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B10942435
M. Wt: 248.06 g/mol
InChI Key: OOCLFQLQHSCMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenyl group, a hydrazinyl group, and an oxoacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of 3,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,5-dichlorophenyl)-2-oxoacetamide, while reduction can produce N-(3,5-dichlorophenyl)-2-aminoacetamide.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)succinimide: Known for its use as an agricultural fungicide.

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Studied for its effects on mycobacterial energetics.

Uniqueness

N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H7Cl2N3O2

Molecular Weight

248.06 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide

InChI

InChI=1S/C8H7Cl2N3O2/c9-4-1-5(10)3-6(2-4)12-7(14)8(15)13-11/h1-3H,11H2,(H,12,14)(H,13,15)

InChI Key

OOCLFQLQHSCMFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.